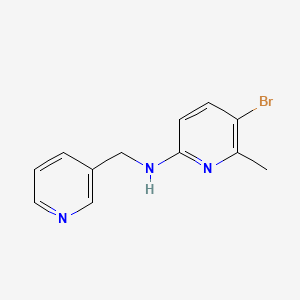
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds containing a nitrogen atom in the ring structure
Preparation Methods
The synthesis of 5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, 5-bromo-2-methylpyridin-3-amine can be used as the starting material, which is then reacted with an appropriate arylboronic acid under the presence of a palladium catalyst and a base such as potassium phosphate in a solvent mixture of dioxane and water .
Chemical Reactions Analysis
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiolate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP). These reactions can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amine derivatives.
Scientific Research Applications
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical molecules. Its pyridine structure is a common pharmacophore in many drugs, making it valuable for drug discovery and development.
Materials Science: The compound can be used in the synthesis of novel materials with potential applications in electronics and photonics. Its unique structure allows for the creation of materials with specific electronic properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets. It can be used to investigate the role of pyridine derivatives in biological systems.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine can be compared with other similar compounds, such as:
5-bromo-2-methylpyridin-3-amine: This compound is a precursor in the synthesis of this compound and shares a similar pyridine structure.
3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: This compound belongs to the class of phenylpyridines and has a similar aromatic structure with a bromine atom and a pyridine ring.
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound is another example of a pyridine derivative with a bromine atom and a similar aromatic structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methyl groups on the pyridine ring, which can influence its reactivity and applications.
Properties
IUPAC Name |
5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-11(13)4-5-12(16-9)15-8-10-3-2-6-14-7-10/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNTXOLKCLXZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














